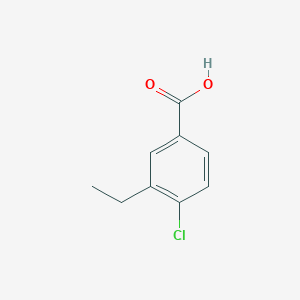

4-Chloro-3-ethylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-ethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBWHXRCPBTVTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-3-ethylbenzoic acid chemical properties

An In-Depth Technical Guide on 4-Chloro-3-ethylbenzoic Acid[1]

CAS: 42044-90-6 | Molecular Formula: C₉H₉ClO₂ | MW: 184.62 g/mol [1][2][3][4]

Executive Summary

4-Chloro-3-ethylbenzoic acid is a disubstituted aromatic building block characterized by the juxtaposition of a lipophilic ethyl group, an electron-withdrawing chlorine atom, and a reactive carboxylic acid moiety.[1] This specific substitution pattern renders it a critical intermediate in the synthesis of agrochemicals and pharmaceutical candidates, particularly where steric modulation of the "ortho-effect" is required to influence metabolic stability or receptor binding affinity.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and reactivity profile, designed to support researchers in medicinal chemistry and process development.[1]

Molecular Architecture & Physicochemical Profile[1]

The molecule features a benzoic acid core with a chlorine atom at the para position and an ethyl group at the meta position relative to the carboxylate. This arrangement creates a unique electronic and steric environment:

-

Electronic Effects: The chlorine atom exerts an inductive withdrawing effect (-I), lowering the pKa of the acid relative to 3-ethylbenzoic acid, while the ethyl group provides weak electron donation (+I) and significant lipophilicity.[1]

-

Steric Effects: The 3-ethyl group introduces steric bulk adjacent to the 4-chloro position, potentially hindering nucleophilic attacks at the C4 carbon (e.g., in SNAr reactions) while influencing the conformation of derivatives formed at the carboxylic acid.[1]

Key Physicochemical Data

| Property | Value | Source/Method |

| Appearance | White to off-white crystalline powder | Experimental Observation |

| Melting Point | 197 °C | Experimental [1] |

| Boiling Point | 309.7 ± 30.0 °C | Predicted (ACD/Labs) |

| Density | 1.258 ± 0.06 g/cm³ | Predicted |

| pKa (Acid) | 4.04 ± 0.10 | Predicted (25°C) |

| LogP | 2.90 | Predicted (XLogP3) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Insoluble in Water | Experimental |

Synthetic Pathways & Manufacturing

The synthesis of 4-chloro-3-ethylbenzoic acid is typically achieved through the oxidation of its toluene precursor.[1] This route is preferred for scalability and atom economy compared to Grignard carboxylation methods.

Primary Route: Oxidation of 4-Chloro-3-ethyltoluene

The most robust industrial method involves the oxidation of the methyl group of 4-chloro-3-ethyltoluene.[1] While potassium permanganate (

Mechanism:

-

Initiation: Hydrogen abstraction from the benzylic methyl group.

-

Propagation: Formation of the benzyl peroxy radical and subsequent decomposition to the aldehyde.

-

Termination: Further oxidation of the aldehyde to the carboxylic acid.

Note: The ethyl group is also susceptible to oxidation (to acetophenone derivatives), so reaction conditions (temperature, oxidant equivalents) must be controlled to favor methyl oxidation.

Visualizing the Synthesis Logic

Figure 1: Oxidative synthetic pathway from toluene precursor, highlighting potential side reactions.[1]

Reactivity Profile & Derivatization

This molecule offers two primary handles for derivatization: the Carboxylic Acid (C1) and the Aryl Chloride (C4).

A. Carboxylic Acid Transformations (C1)

Standard coupling chemistry applies. The 3-ethyl group does not significantly sterically hinder the carboxylate, allowing for high yields in amide and ester formation.[1]

-

Amide Coupling: Reaction with amines using EDC/HOBt or HATU.[1]

-

Acid Chloride Formation: Conversion to 4-chloro-3-ethylbenzoyl chloride using Thionyl Chloride (

) or Oxalyl Chloride.[1]

B. Aryl Chloride Functionalization (C4)

The chlorine atom is deactivated but can participate in Palladium-catalyzed cross-coupling reactions.[1]

-

Suzuki-Miyaura Coupling: Coupling with aryl boronic acids.[1]

-

Challenge: Aryl chlorides are less reactive than bromides/iodides.

-

Solution: Use electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) or Pd-NHC complexes to facilitate the oxidative addition step [2].[1]

-

Decision Tree for Derivatization

Figure 2: Divergent reactivity pathways for library synthesis.[1]

Detailed Experimental Protocols

Protocol A: Amide Coupling (General Procedure)

Objective: To synthesize a pharmacophore via the carboxylic acid handle.[1]

Materials:

-

Amine partner (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Solvent: DMF or DCM (anhydrous)[1]

Step-by-Step:

-

Dissolution: Dissolve 4-chloro-3-ethylbenzoic acid in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.

-

Activation: Add DIPEA followed by HATU. Stir at room temperature for 15 minutes to form the activated ester. Causality: Pre-activation ensures minimal racemization (if chiral amines are used) and faster conversion.[1]

-

Addition: Add the amine partner dropwise.

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product).

-

Workup: Dilute with Ethyl Acetate, wash with 1M HCl (to remove unreacted amine), saturated

(to remove unreacted acid), and brine. -

Purification: Dry over

, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Suzuki-Miyaura Coupling (Aryl Chloride Activation)

Objective: To replace the chlorine with a phenyl ring, creating a biaryl system.[1]

Materials:

-

Phenylboronic acid (1.5 eq)

-

Catalyst:

(2 mol%)[1] -

Ligand: S-Phos (4-8 mol%)[1]

-

Base:

(2.0 eq)[1] -

Solvent: Toluene/Water (10:1)[1]

Step-by-Step:

-

Degassing: Charge a reaction vial with the acid, boronic acid, base, and Pd catalyst/ligand. Evacuate and backfill with Argon (3 cycles). Causality: Oxygen poisons Pd(0) species, halting the catalytic cycle.

-

Solvent Addition: Add degassed Toluene/Water mixture.

-

Heating: Heat to 100°C for 12–24 hours. Note: Aryl chlorides require higher activation energy than bromides; elevated temperature is mandatory.[1]

-

Quench: Cool to RT, filter through a Celite pad to remove Pd black.

-

Acidification: The product will be in the aqueous phase as a salt (if basic) or organic if acidified. Adjust pH to ~3 with 1M HCl to ensure the carboxylic acid is protonated, then extract with EtOAc.

Analytical Characterization (Expected)

To validate the identity of 4-Chloro-3-ethylbenzoic acid, look for these signature signals:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.5-13.0 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).[1]

-

δ 7.8-7.9 ppm (d, 1H): H2 (Ortho to COOH, Meta to Cl).[1]

-

δ 7.7-7.8 ppm (dd, 1H): H6 (Ortho to COOH, Ortho to Ethyl).[1]

-

δ 7.5-7.6 ppm (d, 1H): H5 (Ortho to Cl).[1]

-

δ 2.6-2.7 ppm (q, 2H): Methylene of Ethyl group.[1]

-

δ 1.1-1.2 ppm (t, 3H): Methyl of Ethyl group.[1]

-

-

Mass Spectrometry (ESI-):

-

m/z: ~183 [M-H]⁻ (Chlorine isotope pattern 3:1 ratio at 183/185).[1]

-

Handling & Safety (SDS Highlights)

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store in a cool, dry place. Keep container tightly closed. Incompatible with strong oxidizing agents.[7]

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid dust inhalation [3].

References

-

Organic Chemistry Portal. Suzuki Coupling of Aryl Chlorides - Ligand Selection. Available at: [Link][1]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 4-Chloro-3-ethylbenzoic acid | C9H9ClO2 | CID 21412279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 4-Chloro-3-methylbenzoic acid | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]

Strategic Selection of Starting Materials for 4-Chloro-3-ethylbenzoic Acid Synthesis

This technical guide details the strategic selection of starting materials for the synthesis of 4-Chloro-3-ethylbenzoic acid (CAS 42044-90-6).[1] It is structured to provide researchers with autonomous decision-making pathways based on scale, purity requirements, and available infrastructure.

Executive Summary: The Synthetic Landscape[1]

The synthesis of 4-Chloro-3-ethylbenzoic acid presents a classic chemoselectivity challenge: installing a halogen (chlorine) and an alkyl group (ethyl) in specific ortho-adjacency on a benzoic acid core.[1] The choice of starting material dictates the synthetic strategy, shifting the burden between cost (separation of isomers) and complexity (catalyst cost and step count).[1]

We define three primary synthetic architectures:

-

The Precision Route (Suzuki Cross-Coupling): High fidelity, high cost.[1] Ideal for drug discovery/SAR.[1]

-

The Process Route (Direct Electrophilic Chlorination): Low cost, purification intensive.[1] Ideal for kilogram-scale production.[1]

-

The Oxidative Route (Functional Group Interconversion): High risk of over-oxidation.[1] Reserved for specific feedstock availability.

Decision Matrix: Pathway Selection

Figure 1: Decision matrix for selecting the optimal synthetic route based on project constraints.[1]

Detailed Analysis of Starting Materials[1][2]

Option A: 3-Bromo-4-chlorobenzoic Acid (The Precision Precursor)

Role: Scaffold for Metal-Catalyzed Cross-Coupling.[1]

This is the most robust starting material for research-grade synthesis.[1] It utilizes the difference in bond dissociation energies between Ar-Br and Ar-Cl.[1] Palladium catalysts undergo oxidative addition preferentially into the Ar-Br bond, allowing the selective installation of the ethyl group while leaving the chlorine atom intact.[1]

-

Reagent Partner: Ethylboronic acid (CAS 4429-42-9).[1]

-

Advantages:

-

Disadvantages: Higher cost of the brominated precursor and palladium catalyst.[1]

Protocol: Selective Ethylation[1]

-

Esterification: Convert 3-bromo-4-chlorobenzoic acid to its methyl ester (Methyl 3-bromo-4-chlorobenzoate) using

to prevent catalyst poisoning by the free acid. -

Coupling: React with Ethylboronic acid (1.1 eq),

(3 mol%), and -

Hydrolysis: Saponify the ester using

to yield the target acid.

Option B: 3-Ethylbenzoic Acid (The Commodity Precursor)

Role: Substrate for Electrophilic Aromatic Substitution (EAS).[1]

3-Ethylbenzoic acid (CAS 619-20-5) is a widely available, low-cost industrial chemical.[1] The challenge lies in the directing effects of the substituents during chlorination.[1]

-

Ethyl Group: Activator, directs ortho/para.

-

Carboxyl Group: Deactivator, directs meta.

The Regioselectivity Conflict:

-

The ethyl group directs incoming electrophiles to positions 2, 4, and 6.

-

The carboxyl group directs incoming electrophiles to position 5 (meta to itself).[1]

-

Result: The "Activator" (Ethyl) dominates.[1] The major products are usually the 4-chloro (ortho to ethyl) and 6-chloro (para to ethyl) isomers.[1]

-

Critical Note: Position 6 is sterically less hindered than Position 4, often making the wrong isomer (6-chloro-3-ethylbenzoic acid) the major product unless specific catalytic conditions (e.g., bulky Lewis acids) are used to favor the 4-position.[1]

Option C: 4-Chloro-3-ethyltoluene (The Oxidative Precursor)

Role: Precursor for Methyl-Selective Oxidation.[1]

This route assumes the availability of 4-chloro-3-ethyltoluene .[1] The synthesis hinges on the ability to oxidize the methyl group to a carboxylic acid without degrading the ethyl group.[1]

-

Risk: Benzylic oxidation is non-selective.[1] Standard strong oxidants (

) will oxidize both the methyl and ethyl groups, leading to 4-chloroisophthalic acid or degradation products (acetophenones).[1] -

Mitigation: Industrial processes use Cobalt/Manganese/Bromide (Co/Mn/Br) catalytic systems in acetic acid (Amoco process variants) which can sometimes distinguish between methyl and ethyl rates, but this is difficult to tune on a lab scale.[1]

Comparative Data: Starting Material Specifications

| Feature | 3-Bromo-4-chlorobenzoic Acid | 3-Ethylbenzoic Acid | 4-Chloro-3-ethyltoluene |

| CAS Number | 106567-40-2 (Analog) | 619-20-5 | N/A (Custom Synthesis) |

| Cost Profile | High ( | Low ($) | Medium ( |

| Synthetic Step | Suzuki Coupling | Chlorination | Oxidation |

| Primary Risk | Catalyst Cost / Pd Removal | Regioselectivity (Isomer separation) | Chemoselectivity (Over-oxidation) |

| Atom Economy | Low (Loss of Br, Boronic ligands) | High (Addition of Cl) | High (Incorporation of O2) |

| Recommended For | Pharma / MedChem | Agro / Bulk Chemical | Process Development |

Validated Experimental Protocol: The Suzuki Route (Recommended)

This protocol is selected for its high reliability and "self-validating" nature (absence of isomers confirms success).[1]

Target: Synthesis of 4-Chloro-3-ethylbenzoic acid via Methyl 3-bromo-4-chlorobenzoate.

Step 1: Esterification (Protection)[1]

-

Dissolve 3-Bromo-4-chlorobenzoic acid (10 mmol) in dry Methanol (30 mL).

-

Add Thionyl Chloride (

, 15 mmol) dropwise at 0°C. -

Reflux for 3 hours. Monitor by TLC (disappearance of acid).[1]

-

Concentrate in vacuo to yield quantitative Methyl 3-bromo-4-chlorobenzoate.[1]

Step 2: Suzuki Cross-Coupling[3][4]

-

Charge: In a Schlenk flask, combine:

-

Solvent: Add Toluene/Water (10:1 ratio, degassed).

-

Reaction: Heat to 85°C for 12 hours under Argon.

-

Workup: Cool, dilute with Ethyl Acetate, wash with brine. Dry over

.[1] -

Purification: Flash chromatography (Hexanes/EtOAc).

Step 3: Hydrolysis (Deprotection)[1]

-

Dissolve the coupled ester in THF/Water (1:1).[1]

-

Add LiOH (3.0 eq).[1] Stir at RT for 4 hours.

-

Acidify with 1M HCl to pH 2.[1]

-

Extract with EtOAc, dry, and concentrate to yield 4-Chloro-3-ethylbenzoic acid .[1]

Diagram: Suzuki Reaction Pathway

Figure 2: Step-by-step workflow for the high-purity Suzuki synthesis route.[1]

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link[1]

-

PubChem. (n.d.).[1][3][4][5] "3-Ethylbenzoic acid (CAS 619-20-5)."[1][4] National Library of Medicine. Link[1]

-

ChemicalBook. (2025).[1][4] "4-Chloro-3-ethylbenzoic acid Properties and Suppliers." Link

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Demonstrates the difficulty of Ar-Cl coupling vs Ar-Br, validating the selectivity of the proposed route). Link

Sources

- 1. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. 4-Chloro-3-ethylheptane | C9H19Cl | CID 83051563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzoic acid, 3-ethyl- | C9H10O2 | CID 96207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-3-nitrotoluene | C7H6ClNO2 | CID 6976 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Theoretical Yield Calculation of 4-Chloro-3-ethylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of a common and reliable laboratory-scale synthesis for 4-Chloro-3-ethylbenzoic acid, a valuable building block in the development of pharmaceuticals and other specialty chemicals. The core focus of this document is a detailed, step-by-step methodology for the oxidation of 4-chloro-3-ethyltoluene using potassium permanganate, followed by a rigorous, first-principles approach to calculating the theoretical yield. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, reaction mechanisms, and factors influencing yield.

Introduction

4-Chloro-3-ethylbenzoic acid is a substituted aromatic carboxylic acid. Its structural motifs make it a key intermediate in organic synthesis, particularly for creating more complex molecules with specific biological activities. The precise and efficient synthesis of this compound is therefore of significant interest. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a deeper understanding for reproducible and scalable results. We will focus on the robust and well-documented oxidation of an alkylbenzene side-chain, a foundational reaction in organic chemistry.

Section 1: Synthetic Strategy and Mechanistic Rationale

The selected synthetic pathway involves the oxidation of the methyl group of a substituted toluene. Specifically, we will detail the conversion of 4-chloro-3-ethyltoluene to 4-chloro-3-ethylbenzoic acid.

Reaction: 4-chloro-3-ethyltoluene + KMnO₄ → 4-chloro-3-ethylbenzoic acid

Rationale for Pathway Selection:

-

Starting Material Accessibility: While the synthesis of 4-chloro-3-ethyltoluene is a multi-step process itself, often starting from 3-ethyltoluene, it is a logical precursor. This guide will focus on the final, critical oxidation step.

-

Reaction Robustness: The oxidation of benzylic carbons with strong oxidizing agents like potassium permanganate (KMnO₄) is a classic and high-yielding transformation.[1][2][3] The benzene ring itself is resistant to oxidation under these conditions, providing excellent selectivity for the alkyl side-chain.[2]

-

Predictability: So long as the carbon atom attached to the aromatic ring (the benzylic position) has at least one hydrogen, it can be oxidized to a carboxylic acid.[1][4] This makes the outcome of the reaction highly predictable.

Mechanism Overview: The mechanism for the oxidation of alkylbenzenes by permanganate is complex and believed to involve free-radical intermediates.[2][4][5] It is generally accepted that the reaction is initiated by the abstraction of a hydrogen atom from the benzylic position by the permanganate ion.[4][5] This is the rate-limiting step and explains why a benzylic hydrogen is required for the reaction to proceed.[1][4] The resulting benzylic radical undergoes further oxidation to ultimately form the carboxylate, which is then protonated during acidic workup to yield the final carboxylic acid.

Section 2: The Principle of Theoretical Yield

In chemical synthesis, the theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants. This calculation is based on the stoichiometry of the balanced chemical equation and assumes the reaction proceeds to completion with no loss of material.

The key to this calculation is identifying the limiting reagent (or limiting reactant). This is the reactant that will be completely consumed first in the reaction, thereby "limiting" the amount of product that can be formed. Other reactants are considered to be in "excess." The calculation of theoretical yield is always based on the starting amount of the limiting reagent.

Section 3: Detailed Experimental Protocol

This protocol describes the oxidation of 4-chloro-3-ethyltoluene to 4-chloro-3-ethylbenzoic acid.

Safety Precautions:

-

Potassium permanganate is a strong oxidizer and can cause fires or explosions if it comes into contact with combustible materials.[6][7][8]

-

It is also corrosive and can cause severe skin burns and eye damage.[6]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][9]

-

Perform the reaction in a well-ventilated fume hood.[10]

Materials and Reagents:

-

4-chloro-3-ethyltoluene

-

Potassium permanganate (KMnO₄)

-

Sodium bisulfite (NaHSO₃)

-

Sulfuric acid (H₂SO₄), concentrated

-

Methylene chloride (CH₂Cl₂)

-

Distilled water

-

Ice bath

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-chloro-3-ethyltoluene and distilled water.

-

Addition of Oxidant: While stirring vigorously, add potassium permanganate to the mixture in small portions over a period of 1-2 hours. The addition is exothermic, and the rate should be controlled to maintain a manageable reaction temperature.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain it for several hours, or until the characteristic purple color of the permanganate ion has disappeared, indicating its consumption. The mixture will contain a brown precipitate of manganese dioxide (MnO₂).

-

Workup - Quenching: Cool the reaction mixture to room temperature using an ice bath. Cautiously add sodium bisulfite in small portions to quench any unreacted KMnO₄ and to reduce the MnO₂ precipitate to soluble manganese(II) sulfate.[11]

-

Acidification: Slowly and carefully acidify the clear solution with concentrated sulfuric acid to a pH of approximately 1-2. This step protonates the carboxylate salt to form the desired carboxylic acid, which will precipitate out of the aqueous solution.

-

Isolation: Collect the solid 4-chloro-3-ethylbenzoic acid by vacuum filtration.

-

Purification: Wash the collected solid with cold distilled water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., an ethanol/water mixture) to yield a product of high purity.

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Section 4: Calculating the Theoretical Yield

To calculate the theoretical yield, we must first establish the balanced chemical equation and the molar masses of the reactants and products.

Balanced Chemical Equation: C₉H₁₁Cl + 2 KMnO₄ → C₉H₉ClO₂ + 2 MnO₂ + 2 KOH + H₂O

For the purpose of yield calculation, we focus on the stoichiometry between the limiting organic reactant and the organic product. The molar ratio between 4-chloro-3-ethyltoluene and 4-chloro-3-ethylbenzoic acid is 1:1.

Step 1: Determine Molar Masses

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Source |

| 4-chloro-3-ethyltoluene | C₉H₁₁Cl | ~154.63 g/mol | N/A |

| Potassium Permanganate | KMnO₄ | 158.034 g/mol | [12][13][14] |

| 4-chloro-3-ethylbenzoic acid | C₉H₉ClO₂ | 184.62 g/mol | [15][16] |

Note: A precise molar mass for 4-chloro-3-ethyltoluene was not found in the search results, so a calculated value is used.

Step 2: Hypothetical Experiment and Limiting Reagent Identification

Let's assume a researcher starts with the following quantities:

-

10.0 g of 4-chloro-3-ethyltoluene

-

25.0 g of Potassium Permanganate (KMnO₄)

First, convert the mass of each reactant to moles:

-

Moles of 4-chloro-3-ethyltoluene: (10.0 g) / (154.63 g/mol ) = 0.0647 moles

-

Moles of KMnO₄: (25.0 g) / (158.034 g/mol ) = 0.1582 moles

Next, determine the limiting reagent. According to the balanced equation, 2 moles of KMnO₄ are required for every 1 mole of 4-chloro-3-ethyltoluene.

-

KMnO₄ required for the starting 4-chloro-3-ethyltoluene: (0.0647 moles C₉H₁₁Cl) x (2 moles KMnO₄ / 1 mole C₉H₁₁Cl) = 0.1294 moles KMnO₄

Since the amount of KMnO₄ available (0.1582 moles) is greater than the amount required (0.1294 moles), 4-chloro-3-ethyltoluene is the limiting reagent .

Step 3: Calculate Theoretical Yield

The calculation is based on the moles of the limiting reagent. The stoichiometric ratio between the limiting reagent (4-chloro-3-ethyltoluene) and the product (4-chloro-3-ethylbenzoic acid) is 1:1.

-

Moles of product expected: (0.0647 moles limiting reagent) x (1 mole product / 1 mole limiting reagent) = 0.0647 moles of 4-chloro-3-ethylbenzoic acid

Finally, convert the moles of product to mass:

-

Theoretical Yield (mass): (0.0647 moles) x (184.62 g/mol ) = 11.95 grams

Therefore, the maximum theoretical yield of 4-chloro-3-ethylbenzoic acid for this experiment is 11.95 g .

Section 5: Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Synthetic workflow for 4-chloro-3-ethylbenzoic acid.

Conclusion

This guide has outlined a robust and well-understood method for the synthesis of 4-chloro-3-ethylbenzoic acid via the oxidation of 4-chloro-3-ethyltoluene. By providing a detailed protocol, explaining the mechanistic underpinnings, and demonstrating a clear, step-by-step calculation of the theoretical yield, researchers are equipped with the necessary knowledge for successful synthesis. The theoretical yield serves as a critical benchmark against which the actual, or experimental, yield can be compared, allowing for the evaluation and optimization of the reaction's efficiency.

References

-

Lumen Learning. (n.d.). 16.3. Reactions of alkylbenzenes | Organic Chemistry II. Retrieved from [Link]

- Ismail, A. S., Khalifa, A. S. F., & Omar, M. M. (2024). innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Journal of Basic Sciences (JBS), 37(2).

- Liu, X., & Long, S. (2023). 4-(3-Chloroanilino)benzoic acid.

- (2002). Oxidation of chlorinated ethenes by potassium permanganate: A kinetics study.

- (2018). The preparation method of 4- chloromethyl benzoic acid chlorides.

- (1981). Carboxylic acids from the oxidation of terminal alkenes by permanganate: Nonadecanoic acid. Organic Syntheses, 60, 11.

- (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-3-ethylbenzoic acid. PubChem. Retrieved from [Link]

- OpenStax. (2023, September 20). 16.

- Chemistry LibreTexts. (2023, January 22).

- Wikipedia contributors. (n.d.). 4-Chlorobenzoic acid. Wikipedia.

- IOSR Journal. (n.d.).

- Molar Mass Calculator. (n.d.).

- Ashenhurst, J. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry.

- Carl ROTH. (n.d.).

-

National Center for Biotechnology Information. (n.d.). Potassium Permanganate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-3-ethylheptane. PubChem. Retrieved from [Link]

- The Organic Chemistry Tutor. (2018, March 20).

- Thermo Fisher Scientific. (2009, October 23).

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-3-nitrotoluene. PubChem. Retrieved from [Link]

- International Labour Organization & World Health Organization. (n.d.). ICSC 0672 - POTASSIUM PERMANGANATE.

- Unacademy. (n.d.).

- Sigma-Aldrich. (n.d.). 4-Chloro-3-nitrotoluene technical grade.

- Wikipedia contributors. (n.d.).

- Chemistry Stack Exchange. (2022, August 12).

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-4-ethylbenzoic acid. PubChem. Retrieved from [Link]

- Valudor Products. (n.d.).

- Redox Ltd. (2023, March 13).

- Wikipedia contributors. (n.d.). 4-Ethyltoluene. Wikipedia.

- Guidechem. (n.d.). 3-ETHYLTOLUENE.

Sources

- 1. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 2. 16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. ICSC 0672 - POTASSIUM PERMANGANATE [chemicalsafety.ilo.org]

- 7. valudor.com [valudor.com]

- 8. redox.com [redox.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. fishersci.com [fishersci.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Potassium Permanganate | KMnO4 | CID 516875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. What is the molar mass of potassium permanganate [unacademy.com]

- 14. Potassium permanganate - Wikipedia [en.wikipedia.org]

- 15. 4-Chloro-3-ethylbenzoic acid | C9H9ClO2 | CID 21412279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3-Chloro-4-ethylbenzoic acid | C9H9ClO2 | CID 12465044 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Carboxylic Acid Reactivity of 4-Chloro-3-ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This in-depth technical guide provides a comprehensive analysis of the reactivity of the carboxylic acid group in 4-Chloro-3-ethylbenzoic acid. This molecule presents an interesting case study in electrophilic and nucleophilic reactions due to the competing electronic effects of its chloro and ethyl substituents. This guide will delve into the theoretical underpinnings of its reactivity, followed by detailed, field-proven protocols for its key transformations: esterification, amide bond formation, and reduction. Each section is designed to provide not only procedural steps but also the scientific rationale behind the choice of reagents and conditions, empowering researchers to confidently utilize this versatile building block in their synthetic endeavors.

Introduction: The Chemical Personality of 4-Chloro-3-ethylbenzoic Acid

4-Chloro-3-ethylbenzoic acid is a disubstituted benzoic acid derivative with the chemical formula C₉H₉ClO₂.[1] Its synthetic utility is largely dictated by the reactivity of the carboxylic acid functional group, which is modulated by the electronic and steric influences of the substituents on the aromatic ring.

Electronic and Steric Landscape:

The reactivity of the carboxyl group is a delicate balance of two opposing electronic forces:

-

The Chloro Group (at C4): As a halogen, the chloro group is electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the benzene ring and, by extension, from the carboxyl group. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, by stabilizing the resulting carboxylate anion, the chloro group increases the acidity of the carboxylic acid.[2][3]

-

The Ethyl Group (at C3): The ethyl group is an alkyl substituent and is electron-donating through an inductive effect (+I). This effect pushes electron density into the aromatic ring, which slightly counteracts the electron-withdrawing nature of the chloro group. This donation of electron density can slightly decrease the electrophilicity of the carbonyl carbon and the acidity of the carboxylic acid compared to a solely chloro-substituted benzoic acid.[4]

The net effect of these substituents makes the carboxylic acid group of 4-Chloro-3-ethylbenzoic acid moderately activated towards nucleophilic acyl substitution, more so than benzoic acid itself but less than a benzoic acid with a strongly deactivating group like a nitro group. The predicted pKa of 4-Chloro-3-ethylbenzoic acid is approximately 4.04, which is slightly more acidic than benzoic acid (pKa ≈ 4.2), illustrating the net electron-withdrawing character of the substitution pattern.[5]

Structural and Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Melting Point | 197 °C | [5] |

| Boiling Point | 309.7±30.0 °C (Predicted) | [5] |

| Density | 1.258±0.06 g/cm³ (Predicted) | [5] |

| pKa | 4.04±0.10 (Predicted) | [5] |

Key Transformations of the Carboxylic Acid Group

The enhanced electrophilicity of the carbonyl carbon in 4-Chloro-3-ethylbenzoic acid allows for a variety of important chemical transformations. This section will detail the mechanisms and provide robust protocols for three key reactions: Fischer-Speier Esterification, Amide Bond Formation, and Reduction to a Primary Alcohol.

Fischer-Speier Esterification: Synthesis of Ethyl 4-Chloro-3-ethylbenzoate

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[6][7][8][9] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[6][7]

Mechanism Insight:

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate undergoes a series of proton transfers to make the hydroxyl group a good leaving group (water). Elimination of water and final deprotonation yields the ester.

Caption: Workflow for Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Ethyl 4-Chloro-3-ethylbenzoate

Materials:

-

4-Chloro-3-ethylbenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 4-Chloro-3-ethylbenzoic acid (1.0 eq) in anhydrous ethanol (10-20 eq, serving as both reactant and solvent), cautiously add concentrated sulfuric acid (0.1-0.2 eq) with cooling.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Ethyl 4-Chloro-3-ethylbenzoate.

Self-Validation: The successful synthesis can be confirmed by spectroscopic analysis. The IR spectrum should show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a C-O stretch for the ester. ¹H NMR will show the characteristic quartet and triplet of the ethyl ester group.

Amide Bond Formation: Synthesis of 4-Chloro-3-ethylbenzamide

The direct reaction of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated". This can be achieved by converting it to a more reactive species, such as an acyl chloride, or by using a coupling agent.[10] Modern peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) provide a mild and efficient method for amide bond formation.[10][11]

Mechanism Insight with EDC/HOBt:

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization if the carboxylic acid is chiral. HOBt acts as a nucleophilic catalyst that intercepts the O-acylisourea to form an active ester. This HOBt ester is less reactive than the O-acylisourea but is stable to racemization and readily undergoes nucleophilic attack by the amine to form the desired amide, regenerating HOBt in the process.[11]

Caption: Workflow for EDC/HOBt Mediated Amide Formation.

Experimental Protocol: Synthesis of 4-Chloro-3-ethylbenzamide

Materials:

-

4-Chloro-3-ethylbenzoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

-

1-Hydroxybenzotriazole (HOBt)

-

Ammonia solution (or an amine of choice)

-

N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve 4-Chloro-3-ethylbenzoic acid (1.0 eq), HOBt (1.2 eq), and EDC hydrochloride (1.2 eq) in DMF or DCM.

-

Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

-

Add the amine (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the pure amide.

Self-Validation: The formation of the amide can be confirmed by the disappearance of the carboxylic acid O-H stretch and the appearance of N-H stretches and the amide I and II bands in the IR spectrum. ¹H NMR will show signals corresponding to the amide protons.

Reduction to (4-Chloro-3-ethylphenyl)methanol

Carboxylic acids are resistant to reduction by mild reducing agents like sodium borohydride. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required to reduce a carboxylic acid to a primary alcohol.[12][13][14]

Mechanism Insight:

The reduction proceeds via a nucleophilic acyl substitution where a hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon. The initial reaction is an acid-base reaction between the acidic proton of the carboxylic acid and a hydride, which generates hydrogen gas and a lithium carboxylate salt. Subsequent hydride attacks on the carbonyl carbon, facilitated by the Lewis acidic aluminum, lead to the formation of an aldehyde intermediate, which is immediately further reduced to the primary alcohol.[12][13]

Caption: Workflow for the Reduction of a Carboxylic Acid with LiAlH₄.

Experimental Protocol: Synthesis of (4-Chloro-3-ethylphenyl)methanol

Materials:

-

4-Chloro-3-ethylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Ethyl acetate

-

1M Sodium hydroxide solution

-

1M Hydrochloric acid solution

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-Chloro-3-ethylbenzoic acid (1.0 eq) in anhydrous THF dropwise at 0 °C. Caution: The reaction is highly exothermic and produces hydrogen gas.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude alcohol by column chromatography if necessary.

Self-Validation: The successful reduction is indicated by the disappearance of the carbonyl stretch and the appearance of a broad O-H stretch in the IR spectrum. The ¹H NMR spectrum will show a new signal for the benzylic CH₂OH protons.

Synthesis of 4-Chloro-3-ethylbenzoyl Chloride: A Gateway to Further Reactivity

The conversion of 4-Chloro-3-ethylbenzoic acid to its corresponding acyl chloride, 4-Chloro-3-ethylbenzoyl chloride, is a crucial step for activating the carboxyl group for a wider range of nucleophilic acyl substitution reactions. Acyl chlorides are significantly more reactive than the parent carboxylic acid.[3][15] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[15][16]

Experimental Protocol: Synthesis of 4-Chloro-3-ethylbenzoyl Chloride

Materials:

-

4-Chloro-3-ethylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

A catalytic amount of N,N-Dimethylformamide (DMF)

-

Anhydrous toluene or dichloromethane

Procedure:

-

In a flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), suspend 4-Chloro-3-ethylbenzoic acid (1.0 eq) in anhydrous toluene.

-

Add a catalytic amount of DMF (1-2 drops).

-

Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 1-2 hours. The reaction is complete when the evolution of gas ceases and the solution becomes clear.

-

Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude 4-Chloro-3-ethylbenzoyl chloride can be used directly in subsequent reactions or purified by vacuum distillation.

Conclusion

The carboxylic acid group of 4-Chloro-3-ethylbenzoic acid is a versatile functional handle whose reactivity is predictably influenced by the electronic properties of the chloro and ethyl substituents. The protocols outlined in this guide for esterification, amide formation, and reduction provide a robust foundation for the synthetic manipulation of this compound. By understanding the underlying mechanisms and the rationale for the chosen reaction conditions, researchers can effectively employ 4-Chloro-3-ethylbenzoic acid as a valuable intermediate in the synthesis of more complex molecules for applications in drug discovery and materials science.

References

-

PubChem. (n.d.). 4-Chloro-3-ethylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-ethylbenzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Ester. Retrieved from [Link]

-

ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

-

YouTube. (2021). Reductions with Lithium Aluminum Hydride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-methylbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP0849253A1 - Process for producing benzoyl chlorides.

-

KPU Pressbooks. (n.d.). 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Experiment #5 Fischer Esterification. Retrieved from [Link]

-

YouTube. (2017). Making benzoyl chloride. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-chloro-, methyl ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

-

YouTube. (2021). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. Retrieved from [Link]

-

University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US6362351B2 - Catalyst and method for amide formation.

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN104230703A - Method for synthesizing high-purity benzoyl chloride.

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (2017). A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra (in CDCl 3 ) of benzoic acid (4-DBA) (bottom) and organic salt 5 (top). Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-chloro-3-nitro-. Retrieved from [Link]

Sources

- 1. 4-Chloro-3-ethylbenzoic acid | C9H9ClO2 | CID 21412279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution – Organic Chemistry II [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Chloro-3-ethylbenzoic acid | 42044-90-6 [chemicalbook.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. cerritos.edu [cerritos.edu]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. adichemistry.com [adichemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Validated Three-Step Synthesis of 4-Chloro-3-ethylbenzoic Acid from 4-Chlorotoluene

Abstract

4-Chloro-3-ethylbenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of pharmaceuticals and advanced materials. This application note provides a detailed, three-step synthetic protocol starting from the readily available commodity chemical, 4-chlorotoluene. The described pathway involves a strategic sequence of Friedel-Crafts acylation, Clemmensen reduction, and selective benzylic oxidation. This guide is designed to offer researchers a robust and reproducible methodology, complete with in-depth mechanistic discussions, expert insights into reaction control, and comprehensive protocols for synthesis, purification, and characterization.

Introduction and Synthetic Strategy

The synthesis of polysubstituted benzene rings with specific substitution patterns is a cornerstone of modern organic chemistry, particularly in drug discovery where molecular architecture dictates biological activity. 4-Chloro-3-ethylbenzoic acid presents a synthetic challenge due to the required orientation of its functional groups. A direct electrophilic substitution on 4-chlorotoluene would not typically yield the desired 3-substituted isomer in high yield due to the directing effects of the resident chloro and methyl groups.

This protocol outlines a reliable three-step approach that navigates this challenge to construct the target molecule.

The synthetic pathway is as follows:

-

Step 1: Friedel-Crafts Acylation. An acetyl group is introduced onto the 4-chlorotoluene ring using acetyl chloride and a Lewis acid catalyst (AlCl₃). This reaction forms the ketone intermediate that will be transformed into the final ethyl group.

-

Step 2: Clemmensen Reduction. The aryl ketone intermediate is reduced to its corresponding alkane (an ethyl group) using zinc amalgam and concentrated hydrochloric acid.

-

Step 3: Selective Benzylic Oxidation. The methyl group of the resulting 4-chloro-1-ethyl-2-methylbenzene is selectively oxidized to a carboxylic acid using potassium permanganate (KMnO₄), yielding the final product.

This sequence is a classic strategy that allows for the construction of an un-rearranged alkyl chain and a carboxylic acid on an aromatic ring.

Overall Synthetic Workflow

Caption: High-level workflow for the synthesis of 4-Chloro-3-ethylbenzoic Acid.

Part 1: Friedel-Crafts Acylation

Expertise & Experience: Navigating the Regioselectivity Challenge

The Friedel-Crafts acylation is a powerful C-C bond-forming reaction, proceeding via an electrophilic aromatic substitution mechanism.[1][2] The reaction of an acyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃), generates a highly electrophilic acylium ion.[3][4]

Caption: Generation of the electrophilic acylium ion.

The primary challenge in this initial step is controlling the position of acylation on the 4-chlorotoluene ring.

-

The methyl group (-CH₃) is an activating group, directing incoming electrophiles to the ortho and para positions (C2, C6).

-

The chloro group (-Cl) is a deactivating group, but it also directs ortho and para (C3, C5).

The activating methyl group exerts the dominant directing effect, meaning the kinetically favored product is 1-(2-methyl-5-chlorophenyl)ethanone, resulting from substitution at the C2 position. However, substitution at the C3 position (ortho to chlorine, meta to methyl) is required to ultimately form the desired product. While this is the minor isomer, its formation is not negligible. The separation of these isomers can be achieved through careful chromatography or fractional crystallization, a common practice in multi-step synthesis. The protocol below is optimized to produce a workable mixture from which the desired intermediate can be isolated.

Protocol: Synthesis of 1-(5-Chloro-2-methylphenyl)ethanone

Materials:

-

4-Chlorotoluene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or an acid gas trap). Operate within a certified fume hood.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice-water bath.

-

Acylating Agent Addition: Dissolve acetyl chloride (1.1 equivalents) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains below 5 °C.[5]

-

Substrate Addition: After the addition is complete, add 4-chlorotoluene (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the 0 °C temperature.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a large beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[5] This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil contains a mixture of isomers. Purify by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the desired 1-(5-chloro-2-methylphenyl)ethanone isomer.

Part 2: Clemmensen Reduction

Expertise & Experience: Choice of Reduction Method

The conversion of the acetyl group to an ethyl group requires the complete reduction of the carbonyl. The Clemmensen reduction is exceptionally well-suited for this transformation, especially for aryl-alkyl ketones that are stable to harsh acidic conditions.[6][7] It employs zinc amalgam (Zn(Hg)) in concentrated HCl.[7]

While the precise mechanism is complex and believed to involve electron transfer on the surface of the zinc, it provides a reliable method for deoxygenation.[7][8] An alternative, the Wolff-Kishner reduction, is performed under strongly basic conditions and would be unsuitable if the substrate contained base-sensitive functional groups.[8] For this intermediate, the Clemmensen reduction is a robust and historically validated choice.[1][9]

Protocol: Synthesis of 4-Chloro-1-ethyl-2-methylbenzene

Materials:

-

1-(5-Chloro-2-methylphenyl)ethanone

-

Zinc dust

-

Mercuric chloride (HgCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Water

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Zinc Amalgam: In a large flask inside a fume hood, add zinc dust (4.0 equivalents). Add a solution of mercuric chloride (0.4 equivalents) in water. Swirl the mixture for 5-10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam sequentially with water (3x).

-

Reaction Setup: To the freshly prepared zinc amalgam, add concentrated HCl and the 1-(5-chloro-2-methylphenyl)ethanone (1.0 equivalent) dissolved in toluene.

-

Reflux: Heat the mixture to a vigorous reflux with efficient stirring. The reaction is often biphasic, requiring strong agitation. Periodically (e.g., every hour), add an additional portion of concentrated HCl to maintain acidic conditions.

-

Monitoring: Continue refluxing for 4-8 hours, or until TLC analysis shows complete consumption of the starting ketone.

-

Work-up: Allow the reaction to cool to room temperature. Carefully decant the liquid phase away from the excess zinc amalgam. Transfer the liquid to a separatory funnel.

-

Extraction: Separate the organic (toluene) layer. Extract the acidic aqueous layer twice with fresh toluene.

-

Washing: Combine the organic extracts and wash with water, followed by a NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure to yield the crude product. This product is often of sufficient purity for the next step.

Part 3: Selective Benzylic Oxidation

Expertise & Experience: Achieving Selective Oxidation

The final step converts the methyl group on the aromatic ring into a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful oxidizing agent commonly used for this purpose.[10][11] The reaction proceeds by oxidizing any alkyl group with at least one benzylic hydrogen.

A critical aspect of this step is the selective oxidation of the methyl group in the presence of the ethyl group. While both groups have benzylic hydrogens, the methyl group can be preferentially oxidized under controlled conditions. This selectivity arises because the benzylic C-H bonds of the methyl group are generally more accessible and slightly more reactive than the sterically more hindered benzylic methylene (-CH₂-) of the ethyl group. By carefully controlling stoichiometry and reaction time, oxidation can be halted after the desired transformation.

Protocol: Synthesis of 4-Chloro-3-ethylbenzoic Acid

Materials:

-

4-Chloro-1-ethyl-2-methylbenzene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Water

-

Isopropanol or Sodium bisulfite (NaHSO₃)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 4-chloro-1-ethyl-2-methylbenzene (1.0 equivalent) in an aqueous solution containing a small amount of base (e.g., NaOH or K₂CO₃).

-

Oxidation: Heat the mixture to reflux. Add potassium permanganate (approx. 3.0 equivalents) portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed. Continue heating until the purple color persists, indicating the reaction is complete.[11]

-

Quenching: Cool the reaction mixture. Destroy any excess KMnO₄ by adding a small amount of a reducing agent, such as isopropanol or sodium bisulfite, until the purple color is gone. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Filtration: Filter the mixture (celite can be used to aid filtration) to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water.

-

Precipitation: Cool the clear filtrate in an ice bath. Slowly and carefully acidify the filtrate with concentrated HCl until the pH is approximately 2.[11] The desired 4-chloro-3-ethylbenzoic acid will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the collected solid with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water) to yield the final product as a crystalline solid.

Data Summary and Characterization

Reagent and Yield Summary

| Step | Starting Material | Key Reagents | Product | Theoretical Yield |

| 1 | 4-Chlorotoluene | Acetyl chloride, AlCl₃ | 1-(5-Chloro-2-methylphenyl)ethanone | (Based on 1 mol start) 182.64 g |

| 2 | 1-(5-Chloro-2-methylphenyl)ethanone | Zn(Hg), HCl | 4-Chloro-1-ethyl-2-methylbenzene | (Based on 1 mol start) 168.67 g |

| 3 | 4-Chloro-1-ethyl-2-methylbenzene | KMnO₄, NaOH | 4-Chloro-3-ethylbenzoic acid | (Based on 1 mol start) 198.64 g |

Final Product Characterization (4-Chloro-3-ethylbenzoic acid)

-

Molecular Formula: C₉H₉ClO₂

-

Molecular Weight: 184.62 g/mol [12]

-

Appearance: White to off-white crystalline solid.

-

Expected Melting Point: Literature values may vary. Experimental determination is crucial for purity assessment.

-

¹H NMR: Expect signals corresponding to the aromatic protons, the ethyl group (a quartet and a triplet), and the acidic proton of the carboxylic acid.

-

¹³C NMR: Expect signals for the aromatic carbons, the ethyl group carbons, and the carboxyl carbon.

-

IR Spectroscopy: Expect characteristic absorptions for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the broad O-H stretch (2500-3300 cm⁻¹), and C-Cl stretch.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Friedel-Crafts Acylation: Anhydrous aluminum chloride reacts violently with water and is highly corrosive. Acetyl chloride is corrosive and a lachrymator.[5] The reaction can be exothermic and should be cooled properly. Quenching should be done slowly and carefully.

-

Clemmensen Reduction: Concentrated HCl is highly corrosive and volatile. Mercuric chloride is extremely toxic; handle with extreme care and dispose of mercury-containing waste according to institutional guidelines.

-

Oxidation: Potassium permanganate is a strong oxidizer and should not be mixed with combustible materials. The reaction can be exothermic.

References

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Al-Jossmy, I. A., Khalifa, A. S., & Omar, M. M. (2024). Innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic acid. Journal of Basic Sciences, 37(2).

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

-

Clark, J. (n.d.). The Reaction of Acyl Chlorides with Benzene. Retrieved from [Link]

-

PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US3681446A - Process for the production of para-chloro-benzoic acid.

-

ResearchGate. (2019). Friedel-Crafts Acylation. Retrieved from [Link]

- Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

- ACS Omega. (2026).

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

-

SlidePlayer. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]

- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.

-

Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

-

YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-ethylbenzoic acid. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). Notes: Clemmensen Reduction of Acetophenone. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Clemmensen Reduction. Retrieved from [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. guidechem.com [guidechem.com]

- 10. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 4-Chloro-3-ethylbenzoic acid | C9H9ClO2 | CID 21412279 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Oxidation of 4-chloro-3-ethylacetophenone

A Senior Application Scientist's Guide to the Baeyer-Villiger Oxidation for the Synthesis of 4-chloro-3-ethylphenyl acetate

Introduction

The targeted oxidation of ketones to esters represents a cornerstone transformation in modern organic synthesis, providing a direct pathway to valuable intermediates for pharmaceuticals and materials science. Among these methods, the Baeyer-Villiger (BV) oxidation stands out for its reliability and predictable regioselectivity.[1] This application note provides a detailed protocol and in-depth scientific rationale for the oxidation of 4-chloro-3-ethylacetophenone to 4-chloro-3-ethylphenyl acetate, a transformation of significant interest. The presence of the chloro-substituent in the product is particularly relevant, as chlorinated compounds are integral components in a vast number of FDA-approved drugs, highlighting their importance in medicinal chemistry.[2][3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles, from mechanistic causality and reagent selection to safety protocols and product characterization. By grounding the protocol in authoritative theory, we aim to provide a robust and reproducible methodology for laboratory application.

Mechanistic Framework: The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation, first described in 1899, is the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, converting ketones into esters.[1] The reaction is typically mediated by a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), which serves as the oxygen atom donor.

1.1. The Criegee Intermediate and Migratory Aptitude

The reaction proceeds through a well-elucidated mechanism involving a key tetrahedral intermediate known as the Criegee intermediate.

-

Protonation and Nucleophilic Attack: The carbonyl oxygen of the ketone is first activated by protonation (or Lewis acid coordination). This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic peroxyacid to form the Criegee intermediate.[4]

-

Concerted Rearrangement: The Criegee intermediate undergoes a concerted rearrangement. One of the groups attached to the original carbonyl carbon migrates to the adjacent oxygen atom, displacing the carboxylate leaving group.[4][5]

-

Product Formation: A final deprotonation step yields the target ester.

The regioselectivity of the Baeyer-Villiger oxidation is a critical feature and is dictated by the relative migratory aptitude of the two groups attached to the carbonyl. The group that can better stabilize a positive charge will preferentially migrate.[1] The established order of migratory aptitude is:

H > tertiary alkyl > cyclohexyl > secondary alkyl > aryl (phenyl) > primary alkyl > methyl [1]

In the case of 4-chloro-3-ethylacetophenone, the two substituents on the carbonyl are the 4-chloro-3-ethylphenyl group (an aryl group) and a methyl group. Based on the established migratory aptitude, the aryl group migrates in preference to the methyl group, leading to the insertion of the oxygen atom between the carbonyl carbon and the aromatic ring to form 4-chloro-3-ethylphenyl acetate.

Caption: Generalized mechanism of the Baeyer-Villiger oxidation.

Materials, Reagents, and Safety Protocols

Scientific integrity demands a thorough understanding of the reagents used. The selection of high-purity materials is critical for achieving optimal yield and minimizing side reactions.

2.1. Physicochemical Data

| Compound | Formula | MW ( g/mol ) | Form | Density (g/mL) | Notes |

| 4-chloro-3-ethylacetophenone | C₁₀H₁₁ClO | 182.64[6] | Liquid | ~1.14 | Starting material. |

| m-CPBA (77% max) | C₇H₅ClO₃ | 172.57[7] | White Solid | - | Oxidizing agent; balance is water and m-chlorobenzoic acid. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Liquid | 1.33 | Reaction solvent. |

| 4-chloro-3-ethylphenyl acetate | C₁₀H₁₁ClO₂ | 198.64 | - | - | Expected product. |

2.2. Safety Considerations: Handling m-CPBA

meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and is shock-sensitive, particularly in pure, dry form. It is commercially available stabilized with water for safer handling.

-

Hazard Profile: Organic peroxide. Heating may cause a fire or explosion.[7] Causes skin and serious eye irritation.[7]

-

Handling: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8][9] Handle only in a chemical fume hood.[8][10] Avoid contact with skin, eyes, and clothing.[9][10] Keep away from heat, sparks, and open flames.[11]

-

Storage: Store in a cool, dry, well-ventilated area, typically refrigerated (2-8 °C), in its original container.[10] Keep away from combustible materials, reducing agents, and metals.[10]

-

Spill & Waste: Spills should be cleaned promptly without generating dust.[8] Unused reagent and reaction residues must be quenched (neutralized) with a reducing agent like sodium sulfite before disposal according to institutional guidelines.

Detailed Experimental Protocol

This protocol details the oxidation of 4-chloro-3-ethylacetophenone on a 5 mmol scale. All operations should be performed in a well-ventilated chemical fume hood.

3.1. Materials and Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Standard glassware for extraction and drying

-

Rotary evaporator

-

Column chromatography setup (silica gel)

3.2. Reagents

-

4-chloro-3-ethylacetophenone (0.91 g, 5.0 mmol)

-

m-CPBA (max 77%, ~1.34 g, ~6.0 mmol, 1.2 equiv)

-

Dichloromethane (DCM), anhydrous (25 mL)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

3.3. Reaction Procedure

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-ethylacetophenone (5.0 mmol). Dissolve the ketone in 25 mL of dichloromethane.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Causality: The reaction is exothermic; initial cooling prevents temperature spikes that could lead to side reactions or decomposition of the peroxyacid.

-

Reagent Addition: While maintaining the temperature at 0-5 °C, add m-CPBA (1.2 equiv) to the solution in small portions over 15-20 minutes. Causality: Portion-wise addition allows for better temperature control of the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly add saturated aqueous sodium sulfite solution (~20 mL) and stir vigorously for 20-30 minutes to quench any excess m-CPBA. Causality: Sodium sulfite is a reducing agent that safely neutralizes the unreacted peroxyacid. The quench can be tested with potassium iodide-starch paper (a blue-black color indicates remaining oxidant).[10]

-

Work-up & Extraction: Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL). Causality: This removes the m-chlorobenzoic acid byproduct, which is deprotonated by the base and becomes water-soluble.

-

Wash with brine (1 x 25 mL). Causality: Brine wash helps to remove residual water from the organic layer and aids in phase separation.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-chloro-3-ethylphenyl acetate.

Caption: Step-by-step experimental workflow for the oxidation protocol.

Product Characterization

Confirmation of the product structure and assessment of purity are essential. The following data are expected for 4-chloro-3-ethylphenyl acetate.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the acetyl methyl group (singlet), and the aromatic protons (distinct splitting pattern for the 1,2,4-trisubstituted ring). |

| ¹³C NMR | Resonances for the ester carbonyl (~169 ppm), aromatic carbons, and aliphatic carbons of the ethyl and acetyl groups. |

| IR Spectroscopy | A strong C=O stretching band for the ester functional group (~1760-1740 cm⁻¹). |

| Mass Spec (MS) | Molecular ion peak corresponding to the mass of the product (m/z = 198.04 for C₁₀H₁₁³⁵ClO₂), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of M). |

Applications and Significance

The synthesis of 4-chloro-3-ethylphenyl acetate is more than an academic exercise. Phenyl acetates and related phenoxy acetates are recognized scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and plant-growth-regulating properties.[12] Furthermore, the chloro-aryl motif is a privileged structure in drug design, often enhancing metabolic stability, membrane permeability, and binding affinity.[2][3] The product of this reaction serves as a valuable intermediate, enabling further functionalization for the development of novel chemical entities in drug discovery programs.

References

-

Title: Baeyer-Villiger Oxidation Source: Organic Chemistry Portal URL: [Link]

-

Title: Baeyer–Villiger Oxidation Source: Thieme Chemistry URL: [Link]

- Title: Phenylethyl acetate synthesis method Source: Google Patents URL

-

Title: Baeyer Villiger oxidation reaction mechanism. Baeyer Villiger Rearrangement reaction Source: YouTube URL: [Link]

-

Title: 19.8 Baeyer Villiger Oxidation | Organic Chemistry Source: YouTube URL: [Link]

-

Title: Baeyer-Villiger Oxidation Source: Chemistry Steps URL: [Link]

-

Title: Welcome To Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis URL: [Link]

-

Title: Baeyer–Villiger oxidation Source: L.S.College, Muzaffarpur URL: [Link]

- Title: Method for preparing 4-allyloxy-3-chloro phenyl acetic acid Source: Google Patents URL

-

Title: Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA) Source: University of Nebraska-Lincoln URL: [Link]

-